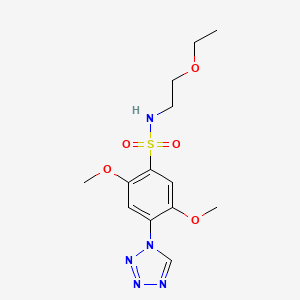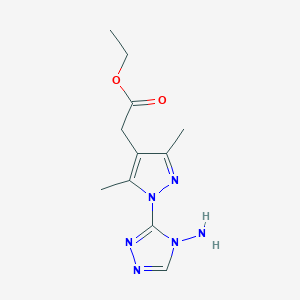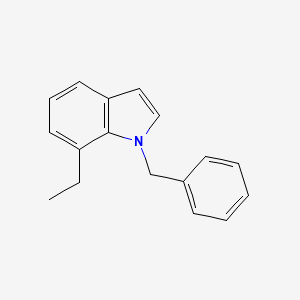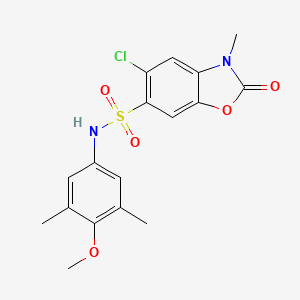
N-(2-ethoxyethyl)-2,5-dimethoxy-4-(1H-tetrazol-1-yl)benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-ethoxyethyl)-2,5-dimethoxy-4-(1H-tetrazol-1-yl)benzenesulfonamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a benzenesulfonamide core substituted with ethoxyethyl, dimethoxy, and tetrazolyl groups, which contribute to its diverse chemical reactivity and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-ethoxyethyl)-2,5-dimethoxy-4-(1H-tetrazol-1-yl)benzenesulfonamide typically involves multi-step organic reactions. One common synthetic route starts with the sulfonation of 2,5-dimethoxybenzenesulfonyl chloride, followed by the introduction of the tetrazolyl group through a nucleophilic substitution reaction. The final step involves the ethoxyethylation of the intermediate product under controlled conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control is crucial to maintain the desired reaction conditions and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
N-(2-ethoxyethyl)-2,5-dimethoxy-4-(1H-tetrazol-1-yl)benzenesulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonamide group to amine derivatives.
Substitution: The tetrazolyl and ethoxyethyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like amines and thiols can be used under mild conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions include sulfone derivatives, amine derivatives, and substituted benzenesulfonamides, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
N-(2-ethoxyethyl)-2,5-dimethoxy-4-(1H-tetrazol-1-yl)benzenesulfonamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with various biological targets.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of N-(2-ethoxyethyl)-2,5-dimethoxy-4-(1H-tetrazol-1-yl)benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes and receptors. The tetrazolyl group is known to mimic carboxylate groups, allowing the compound to inhibit enzyme activity by binding to active sites. Additionally, the sulfonamide group can form hydrogen bonds with biological macromolecules, further modulating their function.
Comparison with Similar Compounds
Similar Compounds
- N-(2-ethoxyethyl)-2,5-dimethoxybenzenesulfonamide
- N-(2-ethoxyethyl)-4-(1H-tetrazol-1-yl)benzenesulfonamide
- 2,5-dimethoxy-4-(1H-tetrazol-1-yl)benzenesulfonamide
Uniqueness
N-(2-ethoxyethyl)-2,5-dimethoxy-4-(1H-tetrazol-1-yl)benzenesulfonamide is unique due to the presence of both the tetrazolyl and ethoxyethyl groups, which confer distinct chemical reactivity and biological activity. This combination of functional groups is not commonly found in similar compounds, making it a valuable molecule for research and development in various scientific fields.
Properties
Molecular Formula |
C13H19N5O5S |
|---|---|
Molecular Weight |
357.39 g/mol |
IUPAC Name |
N-(2-ethoxyethyl)-2,5-dimethoxy-4-(tetrazol-1-yl)benzenesulfonamide |
InChI |
InChI=1S/C13H19N5O5S/c1-4-23-6-5-15-24(19,20)13-8-11(21-2)10(7-12(13)22-3)18-9-14-16-17-18/h7-9,15H,4-6H2,1-3H3 |
InChI Key |
WMHVIXHAABITKK-UHFFFAOYSA-N |
Canonical SMILES |
CCOCCNS(=O)(=O)C1=C(C=C(C(=C1)OC)N2C=NN=N2)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![13-(methoxymethyl)-4-(4-methoxyphenyl)-11-methyl-6-phenyl-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(13),2(7),3,5,9,11-hexaene](/img/structure/B11483034.png)


![4-tert-butyl-N-[1-(3-chloro-4-fluorophenyl)-6,6-dimethyl-2,4-dioxo-3-(trifluoromethyl)-2,3,4,5,6,7-hexahydro-1H-indol-3-yl]benzamide](/img/structure/B11483056.png)
![1-{3-[(4-chlorophenyl)sulfanyl]-5-nitrophenyl}-1H-tetrazole](/img/structure/B11483069.png)
![N-{1,1,1,3,3,3-hexafluoro-2-[(2-fluorophenyl)amino]propan-2-yl}benzamide](/img/structure/B11483074.png)

![N-[2-(dimethylamino)ethyl]-3-[(4-nitro-1H-pyrazol-1-yl)methyl]-1,2,4-oxadiazole-5-carboxamide](/img/structure/B11483085.png)
![8-(3,4-dimethylphenyl)-7-(4-methoxyphenyl)-1,3-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B11483104.png)
![diethyl [6-amino-5-cyano-4-(3-nitrophenyl)-2-phenyl-4H-pyran-3-yl]phosphonate](/img/structure/B11483108.png)

![7-(3,4-Dimethoxyphenyl)-5-oxo-3-phenyl-4,5,6,7-tetrahydrothieno[3,2-b]pyridine-2-carboxylic acid](/img/structure/B11483130.png)
![1-(3-chlorophenyl)-6-(prop-2-en-1-yl)-2-sulfanyl-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4(1H)-one](/img/structure/B11483135.png)
![N-{2-[(5-chloropyridin-2-yl)amino]-1,1,1,3,3,3-hexafluoropropan-2-yl}benzamide](/img/structure/B11483137.png)
